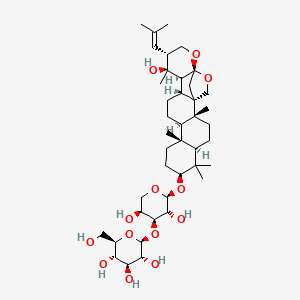

Bacopaside V

Description

Structure

2D Structure

Properties

Molecular Formula |

C41H66O13 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |

InChI Key |

RJDSARTZFIBDAR-HYXREVLBSA-N |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |

Synonyms |

bacopaside V |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bacopaside V: A Technical Guide to its Discovery and Isolation from Bacopa monnieri

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bacopaside V, a triterpenoid saponin from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the experimental protocols, quantitative data, and logical workflows involved in the study of this significant phytochemical.

Introduction

Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of saponins known as bacosides. Among these, this compound, a dammarane-type triterpenoid glycoside, represents a key constituent of interest for its potential pharmacological activities. This guide focuses on the seminal work that led to its identification and the methodologies required for its isolation.

General Extraction of Saponins from Bacopa monnieri

The initial step in isolating this compound involves a general extraction of saponins from the dried plant material. While various methods exist, a common and effective approach involves solvent extraction.

Experimental Protocol: General Saponin Extraction

-

Plant Material Preparation: Dried aerial parts of Bacopa monnieri are coarsely powdered to increase the surface area for solvent penetration.

-

Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar constituents. This can be performed using a Soxhlet apparatus or through maceration.

-

Saponin Extraction: The defatted plant material is subsequently extracted with a polar solvent, typically methanol or ethanol, which is effective in solubilizing the saponin glycosides. This extraction can be carried out through various techniques:

-

Maceration: Soaking the plant material in the solvent for an extended period (e.g., 3 days) with occasional agitation.

-

Percolation: Passing the solvent through the plant material packed in a column.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

-

-

Concentration: The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin-rich extract.

Isolation of this compound

The specific isolation of this compound from the crude saponin extract is a multi-step process involving chromatographic techniques to separate the complex mixture of bacosides. The discovery and isolation of this compound, along with Bacopasides III and IV, were first reported by Chakravarty et al. in 2003.

Experimental Protocol: Isolation of this compound

-

Initial Fractionation (Column Chromatography):

-

The crude methanolic extract is dissolved in a minimal volume of methanol and adsorbed onto silica gel.

-

This is then subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., chloroform-methanol mixtures).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar saponin profiles are pooled.

-

-

Purification of Saponin Mixture:

-

A specific fraction (0.4 g) containing a mixture of bacopasaponins is further purified.

-

-

Final Separation (Preparative HPLC):

-

The semi-purified fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final isolation of individual saponins.

-

This step yields pure this compound (25 mg), along with Bacopaside III (41 mg) and Bacopaside IV (62 mg)[1].

-

Experimental Workflow for this compound Isolation

Structure Elucidation and Data

The structure of this compound was elucidated as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin, primarily through extensive 2D NMR and other spectral analyses.

Table 1: Quantitative Yield of this compound

| Starting Material | Yield of this compound | Reference |

| Semi-pure Saponin Fraction (0.4 g) | 25 mg | [1] |

Table 2: 13C NMR Spectral Data of this compound (in Pyridine-d5)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 38.7 | 21 | 21.8 |

| 2 | 26.8 | 22 | 37.1 |

| 3 | 88.6 | 23 | 28.6 |

| 4 | 39.8 | 24 | 124.2 |

| 5 | 56.2 | 25 | 132.9 |

| 6 | 18.3 | 26 | 26.1 |

| 7 | 36.1 | 27 | 18.5 |

| 8 | 37.6 | 28 | 28.0 |

| 9 | 53.0 | 29 | 16.8 |

| 10 | 37.3 | 30 | 65.9 |

| 11 | 21.8 | 3-O-Ara(p) | |

| 12 | 28.6 | 1' | 107.4 |

| 13 | 37.1 | 2' | 71.9 |

| 14 | 53.0 | 3' | 84.2 |

| 15 | 37.1 | 4' | 69.3 |

| 16 | 21.8 | 5' | 67.0 |

| 17 | 53.0 | Ara(p)-O-Glc | |

| 18 | 18.3 | 1'' | 105.9 |

| 19 | 16.8 | 2'' | 75.3 |

| 20 | 88.6 | 3'' | 78.2 |

| 4'' | 71.8 | ||

| 5'' | 78.2 | ||

| 6'' | 62.9 |

Table 3: 1H NMR Spectral Data of this compound (in Pyridine-d5)

| Proton No. | Chemical Shift (δ, mult., J in Hz) | Proton No. | Chemical Shift (δ, mult., J in Hz) |

| H-3 | 4.12 (dd, 10.5, 5.0) | H-24 | 5.20 (br s) |

| H-18 | 1.05 (s) | H-26 | 1.68 (s) |

| H-19 | 0.92 (s) | H-27 | 1.62 (s) |

| H-21 | 1.02 (d, 6.5) | H-28 | 0.98 (s) |

| H-29 | 0.85 (s) | ||

| Sugars | Ara(p)-O-Glc | ||

| H-1' | 4.95 (d, 6.5) | H-1'' | 5.15 (d, 7.5) |

| H-2' | 4.52 (dd, 8.5, 6.5) | H-2'' | 4.05 (m) |

| H-3' | 4.35 (dd, 8.5, 3.0) | H-3'' | 4.25 (m) |

| H-4' | 4.45 (br s) | H-4'' | 4.22 (m) |

| H-5'a | 4.28 (dd, 11.5, 2.0) | H-5'' | 3.95 (m) |

| H-5'b | 3.82 (dd, 11.5, 4.5) | H-6''a | 4.55 (dd, 11.5, 2.0) |

| H-6''b | 4.38 (dd, 11.5, 5.0) |

Plausible Signaling Pathways

While the specific signaling pathways modulated exclusively by this compound are still under investigation, the neuropharmacological effects of Bacopa monnieri's triterpenoid saponins are known to involve several key mechanisms. These include the modulation of neurotransmitter systems and the activation of pathways crucial for synaptic plasticity and memory formation.

Plausible Neuroprotective Signaling Pathway of Bacopa monnieri Saponins

References

Biological Activity Screening of Bacopaside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside V, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of an herb with a long history of use in traditional medicine for cognitive enhancement, this compound is a subject of ongoing research to elucidate its specific biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its neuroprotective, anti-inflammatory, and anticancer activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has been a staple in Ayurvedic medicine for centuries, revered for its memory-enhancing and intellect-promoting properties. The primary bioactive constituents responsible for these effects are believed to be a class of triterpenoid saponins known as bacosides. Among these, this compound is a significant component of what is known as Bacoside B. While much of the research has focused on crude extracts of Bacopa monnieri or mixtures of bacosides like Bacoside A, there is a growing need to understand the individual contributions of each saponin. This guide focuses specifically on the biological activity screening of this compound, providing a consolidated resource for its known effects and the methodologies to investigate them.

Biological Activities of this compound

The biological activities of this compound are primarily inferred from studies on Bacopa monnieri extracts and mixtures of bacosides. Direct quantitative data on isolated this compound is limited in the current scientific literature. However, comparative studies of different bacosides provide some insight into its potential efficacy.

Anticancer Activity

Table 1: Cytotoxicity of Related Bacosides against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Bacopaside I | MDA-MB-231 (Breast) | 99 | [1] |

| T47D (Breast) | 89 | [1] | |

| MCF7 (Breast) | 83 | [1] | |

| BT-474 (Breast) | 59 | [1] | |

| Bacopaside II | MDA-MB-231 (Breast) | 18 | [1] |

| T47D (Breast) | 29 | [1] | |

| MCF7 (Breast) | 19 | [1] | |

| BT-474 (Breast) | 16 | [1] | |

| Bacopa monnieri Ethanolic Extract | MCF-7 (Breast) | 72.0 µg/mL | [2] |

| MDA-MB-231 (Breast) | 75.0 µg/mL | [2] | |

| Bacopa monnieri DCM Fraction | MCF-7 (Breast) | 57.0 µg/mL | [2] |

| MDA-MB-231 (Breast) | 42.0 µg/mL | [2] |

Note: Data for this compound is not available. The data for related compounds are provided for comparative purposes.

Neuroprotective Effects

The neuroprotective effects of Bacopa monnieri are well-documented and are largely attributed to its bacoside content. These effects are thought to be mediated through antioxidant mechanisms, modulation of neurotransmitter systems, and prevention of amyloid-β aggregation, a hallmark of Alzheimer's disease. While specific quantitative data for this compound's neuroprotective activity is scarce, the general neuroprotective properties of bacosides are well-established.

Anti-inflammatory Effects

Bacopa monnieri extracts have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is linked to the inhibition of the NF-κB signaling pathway. It is likely that this compound contributes to this overall anti-inflammatory effect, although its specific potency has not been quantified.

Experimental Protocols

This section provides detailed methodologies for key experiments used to screen the biological activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol for TNF-α and IL-6:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound.

-

Supernatant Collection: After the desired incubation time, collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.

Signaling Pathways and Visualizations

The biological effects of bacosides are mediated through the modulation of various intracellular signaling pathways. While the specific interactions of this compound are still under investigation, the following pathways are known to be affected by Bacopa monnieri extracts and its other constituents.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a natural compound like this compound.

Caption: General workflow for screening the biological activity of this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in development and disease. The PI3K/Akt pathway is a key regulator of cell survival and its inhibition can lead to apoptosis.

Caption: Postulated role of this compound in the PI3K/Akt-mediated apoptosis pathway.

NF-κB Anti-inflammatory Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Its inhibition leads to a reduction in the expression of pro-inflammatory genes.

References

Bacopaside V: A Deep Dive into its Traditional Ayurvedic Roots and Modern Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside V, a key triterpenoid saponin isolated from the revered Ayurvedic herb Bacopa monnieri (Brahmi), stands at the intersection of ancient medicinal wisdom and modern pharmacological exploration. Traditionally, Bacopa monnieri has been utilized for centuries in Ayurvedic medicine as a Medhya Rasayana, a class of herbs known to enhance memory, intellect, and overall cognitive function.[1] This ancient knowledge has spurred contemporary scientific inquiry into the specific bioactive constituents of the plant, with this compound emerging as a compound of significant interest for its potential neuroprotective, cognitive-enhancing, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development endeavors.

Traditional Ayurvedic Perspective

In the holistic system of Ayurveda, Bacopa monnieri, and by extension its constituents like this compound, is classified as a "brain tonic." It is traditionally used to treat a range of neurological and cognitive conditions, including memory impairment, anxiety, and epilepsy.[2][3] The herb is believed to act by balancing the three doshas (Vata, Pitta, and Kapha), the fundamental energies that govern physiological and psychological processes in the body. Its primary recognized effect is on the Majja Dhatu (nervous tissue), where it is thought to enhance the power of acquisition (Dhi), retention (Dhriti), and recall (Smriti). While traditional texts do not mention specific compounds, the therapeutic actions described for Brahmi are now being scientifically attributed to its rich profile of bacosides, including this compound.

Physicochemical Properties

This compound is a dammarane-type triterpenoid glycoside. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 766.96 g/mol | --INVALID-LINK-- |

| Class | Triterpenoid Saponin | [4][5] |

| Plant Source | Bacopa monnieri (L.) Wettst. | [4][5] |

| Appearance | White to off-white powder | Commercially available data |

Pharmacological Activities and Mechanism of Action

While research specifically isolating the effects of this compound is still emerging, studies on Bacopa monnieri extracts and its major saponin fractions provide significant insights into its potential pharmacological activities. This compound is a constituent of the Bacoside B fraction of the plant.[6]

Neuroprotection

The neuroprotective effects of Bacopa monnieri and its bacosides are well-documented.[6][7][8][9] These compounds are believed to protect neurons from damage induced by oxidative stress and neurotoxins. While direct quantitative data for this compound is limited, studies on related bacosides like Bacopaside I have shown significant neuroprotective effects in animal models of cerebral ischemia.[7] The proposed mechanisms include the modulation of signaling pathways involved in neuronal survival and the reduction of apoptosis.

A plausible neuroprotective signaling pathway for bacosides is illustrated below:

Caption: Proposed neuroprotective mechanism of this compound.

Cognitive Enhancement

The traditional use of Bacopa monnieri as a memory enhancer is supported by numerous preclinical and clinical studies.[10][11][12][13][14] The cognitive-enhancing effects are largely attributed to the bacosides, which are thought to improve synaptic function, neurotransmission, and cerebral blood flow. While specific studies on this compound are scarce, its presence in bioactive fractions suggests a contribution to the overall nootropic effects of the plant.

An experimental workflow for assessing cognitive enhancement in an animal model is depicted below:

Caption: Workflow for a cognitive enhancement study.

Antioxidant Activity

Anti-inflammatory Effects

Chronic inflammation is implicated in the pathogenesis of many neurodegenerative diseases. Bacopa monnieri extracts have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB.[15][16][17][18] The contribution of this compound to this activity is an area for further investigation.

A simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound is shown below:

Caption: Potential anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A general protocol for the isolation of bacosides from Bacopa monnieri involves solvent extraction followed by chromatographic separation.[1][2][3][4]

Protocol:

-

Extraction: The dried and powdered aerial parts of Bacopa monnieri are extracted with a suitable solvent, typically methanol or ethanol, using maceration or soxhlet extraction.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield different fractions. The saponin-rich fraction is usually found in the n-butanol fraction.

-

Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column.

-

Elution: A gradient elution system, for example, a mixture of chloroform and methanol or acetonitrile and water, is used to separate the individual bacosides.

-

Identification and Quantification: The collected fractions are analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound by comparing with a reference standard.

In Vitro Antioxidant Activity - DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: A series of dilutions of this compound are prepared in methanol.

-

Reaction: A fixed volume of the DPPH solution is added to each dilution of the sample and the mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Calculation: A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Quantitative Data Summary

Currently, there is a paucity of published quantitative data specifically for isolated this compound. Most studies report data for the entire Bacopa monnieri extract or for more abundant bacosides. The table below is intended to be populated as more specific data becomes available.

| Pharmacological Activity | Assay | Test System | IC50 / Effective Concentration | Reference |

| Antioxidant | DPPH | In vitro | - | - |

| Antioxidant | ORAC | In vitro | - | - |

| Anti-inflammatory | NO Inhibition | RAW 264.7 cells | - | - |

| Neuroprotection | - | - | - | - |

| Cognitive Enhancement | Morris Water Maze | Animal Model | - | - |

Conclusion and Future Directions

This compound, as a key constituent of the traditionally revered nootropic herb Bacopa monnieri, holds considerable promise for the development of novel therapeutics for neurological and cognitive disorders. While the existing body of research on the whole plant extract and its major saponin fractions provides a strong foundation, there is a clear and urgent need for more focused research on isolated this compound. Future studies should aim to:

-

Elucidate the specific mechanisms of action of purified this compound in neuroprotection, cognitive enhancement, and anti-inflammation.

-

Generate robust quantitative data, including IC50 and EC50 values, from a range of in vitro and in vivo models.

-

Conduct pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Explore its potential synergistic or additive effects with other bacosides and phytochemicals present in Bacopa monnieri.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound, translating ancient Ayurvedic wisdom into evidence-based modern medicine.

References

- 1. jees.in [jees.in]

- 2. Bacopaside N1 biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpps.com [wjpps.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. duocphamtim.vn [duocphamtim.vn]

- 9. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacopa monnieri Extract as Augmentation Therapy to Enhance Memory, Learning, and Cognitive Function [jscimedcentral.com]

- 12. Elucidation of Molecular Mechanism(s) of Cognition Enhancing Activity of Bacomind®: A Standardized Extract of Bacopa Monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcog.com [phcog.com]

- 15. researchgate.net [researchgate.net]

- 16. Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 18. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bacopaside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic or brain tonic.[1][2] As a member of the bacoside family of compounds, this compound is a component of what is collectively known as Bacoside B.[3] While research on specific isolated bacopasides is ongoing, much of the current understanding of the pharmacological activity of individual components is inferred from studies on Bacopa monnieri extracts and more extensively studied bacosides, such as Bacoside A, Bacopaside I, and Bacopaside II. This guide provides a comprehensive overview of the known and inferred pharmacological profile of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-cancer properties.

Pharmacological Activities

The primary pharmacological activities attributed to this compound, largely based on studies of Bacopa monnieri extracts and related compounds, are summarized below. It is important to note the general lack of specific quantitative data for isolated this compound.

| Pharmacological Activity | Summary of Findings | Quantitative Data (for related compounds or extracts) | Citations |

| Neuroprotective Effects | Bacopa monnieri extracts and its constituents have demonstrated neuroprotective effects by scavenging free radicals, reducing oxidative stress, and modulating neurotransmitter systems. These actions are believed to contribute to the cognitive-enhancing and memory-improving properties of the plant. Bacosides are known to repair damaged neurons and restore synaptic activity. | While specific IC50 values for this compound are not available, studies on related compounds and extracts demonstrate potent antioxidant and neuroprotective activities. For instance, Bacoside A has been shown to protect brain cells from cigarette smoke-induced oxidative stress. | [4][5][6] |

| Anti-inflammatory Activity | Extracts of Bacopa monnieri have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This is thought to be a key mechanism underlying its neuroprotective effects and potential therapeutic applications in inflammatory conditions. | Studies on Bacopa monnieri extracts have demonstrated inhibition of COX-2 and other inflammatory mediators. Specific quantitative data for this compound is not currently available. | [7][8][9] |

| Anti-cancer Activity | Emerging research suggests that bacosides, including those within the Bacoside B mixture, may have anti-cancer potential. Studies on other bacosides have shown inhibition of cancer cell growth, induction of apoptosis, and prevention of cell migration. | IC50 values for other bacosides have been reported. For example, a combination of Bacopaside I and II showed synergistic effects in inhibiting the growth of MDA-MB-231 breast cancer cells, with an IC50 of 13 µM for Bacopaside I in the presence of 2.5 µM Bacopaside II. | [10][11][12] |

Experimental Protocols

Detailed experimental protocols for the evaluation of the pharmacological activities of this compound can be adapted from established methods used for Bacopa monnieri extracts and other bacosides.

Neuroprotective Activity Assay

A common method to assess neuroprotection is to measure cell viability in the presence of a neurotoxin.

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Method:

-

Culture SH-SY5Y cells in appropriate media.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After an incubation period, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to control (untreated) cells.

-

Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Method:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A decrease in nitrite concentration in the presence of this compound indicates its anti-inflammatory activity.

-

Anti-cancer Activity Assay (Cytotoxicity)

The cytotoxic effects of this compound on cancer cells can be determined using the MTT assay.

-

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

-

Method:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measure the absorbance of the solution at approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[10][11]

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of Bacopa monnieri extracts and related saponins, several key pathways are likely involved.

Inferred Neuroprotective Signaling Pathway

The neuroprotective effects of bacosides are thought to be mediated through the enhancement of antioxidant defense mechanisms and the modulation of synaptic plasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iasp-pain.org [iasp-pain.org]

- 9. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In silico docking studies of Bacopaside V with neuronal receptors

An In-Depth Technical Guide to the In Silico Docking of Bacopaside V with Neuronal Receptors

Abstract

This compound, a triterpenoid saponin from the medicinal herb Bacopa monnieri, is one of the several bioactive compounds believed to contribute to the plant's nootropic and neuroprotective properties. Understanding the molecular interactions between this compound and neuronal receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics for neurological disorders. In silico molecular docking provides a powerful computational approach to predict the binding affinities and interaction patterns of ligands with their target proteins. This technical guide offers a comprehensive overview of the methodologies involved in conducting docking studies of this compound with key neuronal receptors, presents available quantitative data for related compounds, and visualizes the associated experimental workflows and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and computational drug design.

Introduction

Bacopa monnieri has a long history of use in Ayurvedic medicine as a memory enhancer and neural tonic.[1] Its therapeutic effects are largely attributed to a class of compounds known as bacosides.[2] The molecular basis of these effects is thought to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, cholinergic, and GABAergic systems.[1] this compound is a constituent of Bacoside B, one of the major saponin mixtures found in the plant.[3]

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into ligand-receptor interactions at an atomic level.[5] This guide details the process for studying the interaction of this compound with critical neuronal receptors implicated in cognitive function and neurological health.

Data Presentation: Docking Studies of Bacopa monnieri Saponins

While direct in silico docking studies focusing specifically on this compound with a wide range of neuronal receptors are limited in publicly available literature, studies on closely related bacosides and their derivatives provide valuable insights. The data from these studies are summarized below. It is important to note that the glycosidic chains on bacosides can significantly impact their binding properties; therefore, these results should be considered preliminary proxies for the potential activity of this compound.[6]

Table 1: Summary of In Silico and In Vitro Binding Data for Bacopa monnieri Compounds with Neuronal Receptors

| Compound | Target Receptor | Method | Binding Affinity / Inhibition Constant (Ki) | Reference |

| Ebelin lactone | Muscarinic M1 | In vitro | 0.45 µM | [6][7] |

| Ebelin lactone | Serotonin 5-HT2A | In vitro | 4.21 µM | [6][7] |

| Bacoside A | Dopamine D1 | In vitro | 9.06 µM | [6][7] |

| Bacopaside X | Dopamine D1 | In vitro | 9.06 µM | [6][7] |

| Bacopaside I | Pregnane X Receptor (PXR) | In silico | Considerable interaction noted | [2] |

Note: Ebelin lactone is a derivative of the aglycone (non-sugar part) of bacosides, formed after the removal of sugar moieties. In silico studies have suggested that these aglycones and their derivatives may have better blood-brain barrier penetration and binding affinity than the parent glycosylated bacosides.[6]

Table 2: Selected Neuronal Receptors and their PDB IDs for Docking Studies

| Receptor Target | PDB ID(s) | Organism |

| Dopamine D2 Receptor | 6CM4, 7DFP, 6VMS | Homo sapiens |

| Serotonin 5-HT2A Receptor | 6A93, 7WC5 | Homo sapiens |

| Muscarinic M1 Receptor | 5CXV, 6WJC | Homo sapiens |

| GABA-A Receptor | 6DW1, 8SI9, 8DD3 | Homo sapiens |

| NMDA Receptor | 4PE5, 7EU7 | Homo sapiens, Rattus norvegicus |

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a generalized workflow for conducting molecular docking studies of this compound against a selected neuronal receptor. This process is broadly applicable and can be adapted for various software suites like AutoDock, Schrödinger's Glide, or GOLD.[8]

Step 1: Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be downloaded from chemical databases such as PubChem (CID: 11072737) in SDF or MOL2 format.

-

Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using a force field (e.g., MMFF94). This step is crucial for ensuring a realistic molecular geometry.

-

Charge Assignment: Appropriate partial atomic charges are assigned to the ligand atoms (e.g., Gasteiger charges).

-

Define Rotatable Bonds: The rotatable bonds within the this compound molecule are defined to allow for conformational flexibility during the docking process.

Step 2: Receptor Preparation

-

Obtain Receptor Structure: The 3D crystal structure of the target neuronal receptor is obtained from the Protein Data Bank (PDB). Refer to Table 2 for relevant PDB IDs.

-

Pre-processing: The receptor structure is prepared by:

-

Removing all non-essential water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.

-

Adding polar hydrogen atoms, as they are critical for forming hydrogen bonds.

-

Assigning partial atomic charges (e.g., Kollman charges).

-

-

Active Site Identification: The binding site (or "active site") of the receptor is identified. This can be determined from the location of a co-crystallized ligand in the experimental structure or predicted using pocket-finding algorithms.

Step 3: Molecular Docking Simulation

-

Grid Generation: A 3D grid box is generated around the identified active site of the receptor. This grid defines the search space for the ligand and pre-calculates the potential energy of interaction for different atom types.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the receptor's active site. The algorithm systematically searches for the binding pose with the most favorable free energy of binding.

-

Execution: The docking simulation is run, typically generating multiple possible binding poses (e.g., 10-100 poses) ranked by their docking scores.

Step 4: Analysis of Results

-

Binding Affinity: The primary quantitative output is the estimated free energy of binding (ΔG), usually reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.

-

Pose Analysis: The top-ranked binding poses are visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera).

-

Interaction Analysis: The specific non-covalent interactions between this compound and the receptor's amino acid residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for in silico molecular docking.

Signaling Pathways

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[] Its activation leads to the inhibition of adenylyl cyclase, which has widespread downstream effects on neuronal excitability and signaling.[10]

Caption: Simplified D2 receptor signaling cascade.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[11] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating the primary inhibitory neurotransmission in the brain.[11]

Caption: GABA-A receptor ion channel mechanism.

Conclusion and Future Directions

This guide provides a foundational framework for conducting and interpreting in silico docking studies of this compound with neuronal receptors. The detailed protocols and workflow diagrams offer a practical roadmap for researchers, while the summarized data for related compounds highlight key receptor targets for future investigation. The signaling pathway diagrams place these molecular interactions within a broader neurobiological context.

Significant gaps in the literature remain, particularly the lack of specific binding data for this compound. Future research should prioritize systematic docking and molecular dynamics simulations of this compound against a comprehensive panel of neuronal receptors, including serotonin, dopamine, muscarinic, GABA, and NMDA subtypes. These computational predictions must be validated through in vitro binding assays (e.g., radioligand binding) and functional assays to confirm the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Such integrated studies will be instrumental in fully characterizing the neuropharmacological profile of this compound and unlocking the therapeutic potential of Bacopa monnieri.

References

- 1. rcsb.org [rcsb.org]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 6. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. GABA receptor - Wikipedia [en.wikipedia.org]

Bacopaside V: A Bioactive Triterpenoid Glycoside with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacopaside V, a triterpenoid glycoside isolated from the medicinal plant Bacopa monnieri, has emerged as a compound of significant interest in the scientific community. As a constituent of Bacoside B, it contributes to the well-documented nootropic and neuroprotective properties of Bacopa monnieri extracts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a memory enhancer and nerve tonic.[1] Modern scientific investigation has identified a class of triterpenoid saponins, collectively known as bacosides, as the primary bioactive constituents responsible for these effects. This compound is a notable member of this family, contributing to the neuropharmacological, anti-inflammatory, and anticancer properties attributed to Bacopa monnieri extracts.[2][3] This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a dammarane-type triterpenoid glycoside.[2] Its chemical structure is characterized by a complex aglycone moiety linked to sugar residues.

| Property | Value | Reference |

| Molecular Formula | C41H66O13 | [4] |

| Molecular Weight | 767.0 g/mol | [4] |

| CAS Number | 620592-16-7 | [4] |

| Plant Source | Bacopa monnieri (L.) Wettst. | [1] |

Biological Activities and Mechanisms of Action

This compound, often studied as part of bacoside mixtures, exhibits a range of biological activities. The primary areas of investigation include its neuroprotective, anti-inflammatory, and anticancer effects.

Neuroprotective Effects

The neuroprotective properties of bacosides, including this compound, are the most extensively studied. The proposed mechanisms of action are multifaceted and involve the modulation of various signaling pathways.

-

Antioxidant Activity: Bacosides have been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This action helps to mitigate oxidative stress, a key contributor to neurodegenerative diseases.[5][6]

-

Modulation of Cholinergic System: Evidence suggests that bacosides can influence the cholinergic system by potentially inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Increased acetylcholine levels are associated with improved cognitive function.[1]

-

Neuroinflammation Inhibition: Bacosides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain, thereby reducing neuroinflammation.[7]

Anti-inflammatory Effects

The anti-inflammatory properties of bacosides extend beyond the central nervous system. They have been shown to inhibit key inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Bacosides can reduce the production of TNF-α and IL-6 in peripheral tissues, suggesting a systemic anti-inflammatory effect.[7]

-

Modulation of Inflammatory Pathways: The anti-inflammatory effects are likely mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Effects

Preliminary research indicates that bacosides may possess anticancer properties.

-

Induction of Apoptosis: Bacosides have been observed to induce apoptosis (programmed cell death) in various cancer cell lines. This is a crucial mechanism for eliminating cancerous cells.[8]

-

Cell Cycle Arrest: Some studies suggest that bacosides can arrest the cell cycle in cancer cells, preventing their proliferation.[8]

Quantitative Data

While specific quantitative data for this compound is limited in the available literature, data for closely related bacosides provide valuable insights into the potential potency of this class of compounds. The following tables summarize representative data for other bacosides.

Table 1: In Vitro Cytotoxicity of Bacosides in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Bacopaside I | MDA-MB-231 (Breast Cancer) | MTS Assay | 99 µM | [9] |

| Bacopaside I | T47D (Breast Cancer) | MTS Assay | 89 µM | [9] |

| Bacopaside I | MCF7 (Breast Cancer) | MTS Assay | 83 µM | [9] |

| Bacopaside I | BT-474 (Breast Cancer) | MTS Assay | 59 µM | [9] |

| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | ~20 µM | [8] |

| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |

| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |

| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |

Table 2: Acetylcholinesterase Inhibition by Bacopa monnieri Phytocompounds

| Compound | Assay | IC50 | Reference |

| Bacopaside X | Biochemical Assay | 12.78 µM | [10] |

| Apigenin | Biochemical Assay | 13.83 µM | [10] |

| Quercetin | Biochemical Assay | 12.73 µM | [10] |

| Wogonin | Biochemical Assay | 15.48 µM | [10] |

| Donepezil (Positive Control) | Biochemical Assay | 0.0204 µM | [10] |

Table 3: Pharmacokinetic Parameters of Bacopaside I in Rats (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | Low | [11] |

| Excretion (unchanged in urine) | 0.05 ± 0.07% of dose | [11] |

| Excretion (unchanged in feces) | 2.73% of dose | [11] |

Note: The limited bioavailability of some bacosides is a critical consideration for drug development, and formulation strategies may be required to enhance their absorption.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of bacosides.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100. The IC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.[11]

Annexin V-FITC Apoptosis Assay

Objective: To detect and quantify apoptosis in a cell population.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1][5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory effect of a compound on AChE activity.

Principle: This colorimetric method measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution (1 U/mL).

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

DTNB Addition: Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

-

Reaction Termination: After a 1-minute incubation with shaking, add 20 µL of 5% SDS to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

-

Calculation: The percent inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined from a dose-response curve.[12]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Principle: Carrageenan, when injected into the sub-plantar region of a rodent's paw, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: this compound's antioxidant mechanism.

Caption: this compound-mediated apoptosis.

Caption: Inhibition of NF-κB pathway by this compound.

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

This compound, as a key bioactive constituent of Bacopa monnieri, holds considerable promise for the development of novel therapeutics, particularly in the areas of neuroprotection and oncology. While the existing research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Specifically, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable more focused preclinical and clinical investigations.

-

Pharmacokinetic and Bioavailability Studies: Detailed pharmacokinetic profiling of pure this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to develop strategies to enhance its bioavailability.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for various therapeutic indications.

The information presented in this technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Continued investigation into this promising natural compound may lead to the development of new and effective treatments for a range of debilitating diseases.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Measurement of antioxidant enzyme activities [bio-protocol.org]

- 11. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Bacopa monnieri Saponins on Central Nervous System Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research on the specific effects of isolated Bacopaside V on central nervous system (CNS) signaling pathways is limited. This document provides a comprehensive overview of the neuropharmacological effects of the broader class of triterpenoid saponins (bacosides) from Bacopa monnieri, including total extracts, Bacoside A, and Bacopaside I, as the best available proxy for understanding the potential mechanisms of its individual components.

Introduction

Bacopa monnieri (L.) Wettst., a staple of traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties.[1][2] The primary bioactive constituents responsible for these effects are a class of dammarane-type triterpenoid saponins known as bacosides .[1][3] This family of compounds includes numerous analogues, such as Bacoside A, Bacopaside I, and Bacopaside II.[1][4]

This compound is identified as a component of the Bacoside B fraction, alongside Bacopaside IV and others.[4][5] While the neuropharmacological actions of standardized Bacopa monnieri extracts (BME) and major isolates like Bacoside A have been extensively studied, data on purified this compound remains scarce. This guide synthesizes the existing evidence on the most-studied bacosides to provide a robust framework for understanding their collective impact on CNS signaling.

The mechanisms of action are multifaceted, involving the modulation of neurotransmitter systems, enhancement of antioxidant and anti-inflammatory responses, and promotion of synaptic plasticity.[1][6] These saponins are nonpolar glycosides capable of crossing the blood-brain barrier, allowing them to directly interact with neural pathways.[7][8]

Data Presentation: Quantitative Effects of Bacosides on CNS Targets

The following tables summarize key quantitative findings from preclinical studies, illustrating the impact of Bacopa monnieri extracts and their purified saponins on various signaling molecules and markers of neuronal health.

Table 1: Effects on Neurotransmitters and Receptors

| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Bacoside A | In silico & in vitro | Dopamine D1 Receptor | Ki = 12.14 µM | Binding affinity | [9] |

| Bacopaside X | In silico & in vitro | Dopamine D1 Receptor | Ki = 9.06 µM | Binding affinity | [9] |

| Ebelin Lactone (Bacoside A derivative) | In silico & in vitro | Muscarinic M1 Receptor | Ki = 0.45 µM | High binding affinity | [3][9] |

| Ebelin Lactone (Bacoside A derivative) | In silico & in vitro | Serotonin 5-HT2A Receptor | Ki = 4.21 µM | Binding affinity | [3][9] |

| B. monnieri Extract (31% bacosides) | Rat (in vivo) | Serotonin (5-HT) Levels | 40 mg/kg for 15 days | ~2-fold increase in hippocampus |[1] |

Table 2: Effects on Antioxidant and Inflammatory Pathways

| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Bacopaside I | Rat Cerebral Ischemia (in vivo) | Malondialdehyde (MDA) | 3-30 mg/kg | Markedly inhibited increase | [1][3] |

| Bacopaside I | Rat Cerebral Ischemia (in vivo) | SOD, CAT, GPx | 3-30 mg/kg | Significantly improved activity | [1][3] |

| Bacoside A | Cigarette Smoke-Exposed Rats (in vivo) | Lipid Peroxidation | 10 mg/kg | Inhibited | [1] |

| Bacoside A | N9 Microglial Cells (in vitro) | TNF-α & IL-6 Release | Not specified | Significantly inhibited release | [5] |

| B. monnieri Extract | Healthy Elderly Subjects (in vivo) | NF-κB (p65) Phosphorylation | 320 mg/day for 3 months | Significantly decreased (P = 0.030) |[10] |

Table 3: Effects on Synaptic Plasticity and Apoptosis

| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| B. monnieri Extract | Healthy Elderly Subjects (in vivo) | CREB Phosphorylation | 320 mg/day for 3 months | Significantly increased (P = 0.028) | [10] |

| Bacopaside I | APP/PS1 Mice (in vivo) | Plaque Load | 15-50 mg/kg | Significantly reduced | [11] |

| B. monnieri Extract | MPTP-induced Parkinson's Mice (in vivo) | Bcl-2 Expression | 40 mg/kg for 30 days | Increased | [5] |

| Bacopaside I | In vitro | Phospho-Akt (p-Akt) | Not specified | Restored levels |[3] |

Core Signaling Pathways Modulated by Bacopa monnieri Saponins

Antioxidant and Neuroprotective Pathways

Bacosides exert potent neuroprotective effects primarily by mitigating oxidative stress.[1][3] This is achieved by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][3] By scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, bacosides maintain cell membrane integrity and prevent oxidative damage to neurons.[1][12]

References

- 1. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 10. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neuropharmacological Effects of Bacopaside V

A comprehensive exploration of a key saponin from Bacopa monnieri, its anticipated neuroprotective mechanisms, and the broader context of its role in cognitive enhancement.

Disclaimer: Scientific literature extensively documents the neuropharmacological properties of Bacopa monnieri extracts and its primary saponin constituents, collectively known as bacosides. However, research focusing specifically on the isolated effects of Bacopaside V is limited. This guide synthesizes the available information on this compound and extrapolates its potential neuropharmacological effects based on the well-established activities of closely related bacosides and the overall profile of Bacopa monnieri.

Introduction to this compound

This compound is a triterpenoid saponin and a key bioactive constituent of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1][2] As a member of the bacoside family, this compound is structurally related to other dammarane-type triterpenoid saponins that are considered responsible for the herb's nootropic effects.[1][3] While often studied as part of a complex mixture of bacosides, particularly within "Bacoside A" and "Bacoside B", understanding the individual contribution of compounds like this compound is crucial for targeted drug development.[2][4]

Chemical Structure: this compound is chemically identified as 3-O-α-l-arabinofuranosyl-(1→2)-[6-O-sulfonyl-β-d-glucopyranosyl-(1→3)]-α-l-arabinopyranoside, 3-O-ß-d-glucopyranosyl-(1→3)-α-l-arabinofuranosyl.[5]

Anticipated Neuropharmacological Effects

Based on the extensive research on Bacopa monnieri extracts and other prominent bacosides, this compound is anticipated to exert its neuropharmacological effects through several key mechanisms:

-

Antioxidant Activity: Bacosides are known to possess potent antioxidant properties, protecting the brain from oxidative damage, a key factor in age-related cognitive decline and neurodegenerative diseases.[2][5] This is achieved through the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.[2][5]

-

Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathogenesis of various neurological disorders. Bacosides have been shown to modulate inflammatory pathways in the brain, potentially by inhibiting the release of pro-inflammatory cytokines from microglial cells.[6][7]

-

Modulation of Neurotransmitter Systems: The cognitive-enhancing effects of Bacopa monnieri are attributed to its influence on key neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems.[8] Bacosides may enhance synaptic transmission and plasticity, which are fundamental for learning and memory.[9]

-

Neuroprotection and Attenuation of β-Amyloid Toxicity: In the context of Alzheimer's disease, bacosides have been shown to prevent the aggregation of β-amyloid fibrils and protect neurons from β-amyloid-induced toxicity.[5]

Quantitative Data on Related Bacosides

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Bacopa monnieri Extracts and Bacosides

| Compound/Extract | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Bacopa monnieri Extract (BME) | Aβ-induced cell death | Primary cortical cultured neurons | 100 µg/mL | Increased cell viability | [2] |

| Bacopa monnieri Extract (BME) | Oxidized LDL-induced neurotoxicity | SH-SY5Y cells | 0.1 to 25 µM | Dose-dependent reduction in neurotoxicity | [2] |

| Bacoside A | Inhibition of TNF-α and IL-6 release | Activated N9 microglial cells | Not specified | Significant inhibition | [6] |

| Bacoside A | Lipid peroxidation inhibition | Rat brain | 10 mg/kg | Inhibition of lipid peroxidation | [1] |

Table 2: In Vivo Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri Extracts and Bacosides

| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |

| Bacopa monnieri Extract (CDRI-08) | Scopolamine-treated amnesic mice | 200 mg/kg BW | 7 days | Restoration of spatial memory | [5] |

| Purified Bacosides | Aged rats | 50-800 mg/kg per day | 3 months | Prevention of lipofuscin accumulation, enhancement of acetylcholine synthesis | [1] |

| Bacopaside I | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | 6 days | Significant reduction in neurological deficits and infarct volume | [1] |

| Bacoside A | Cigarette smoke-exposed rats | 10 mg/kg | Not specified | Maintained ionic equilibrium in the brain | [1] |

Experimental Protocols

Detailed experimental protocols for the neuropharmacological investigation of isolated this compound are not available. However, the following methodologies are commonly employed in the study of Bacopa monnieri extracts and their constituent bacosides.

4.1. Isolation and Purification of Bacosides

A general protocol for the isolation of bacosides from Bacopa monnieri plant material involves:

-

Extraction: The dried plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.

-

Chromatography: Individual bacosides are isolated and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

4.2. In Vitro Neuroprotection Assays

-

Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.

-

Induction of Neurotoxicity: Neurotoxicity can be induced using agents like β-amyloid peptides, hydrogen peroxide (to induce oxidative stress), or glutamate.

-

Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specific duration before the addition of the neurotoxic agent.

-

Assessment of Cell Viability: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

4.3. Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the stable DPPH free radical.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the antioxidant capacity of a substance by assessing its ability to protect a fluorescent probe from quenching by reactive oxygen species.[10][11]

4.4. Anti-inflammatory Assays

-

Microglial Cell Culture: Microglial cell lines (e.g., N9) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizations

Diagram 1: General Experimental Workflow for Assessing Neuroprotective Effects

Caption: A generalized workflow for in vitro evaluation of the neuroprotective effects of a compound.

Diagram 2: Postulated Signaling Pathways Modulated by Bacosides

Caption: Hypothesized signaling pathways influenced by bacosides, leading to neuroprotection.

Conclusion and Future Directions

This compound, as a significant constituent of the medicinally important plant Bacopa monnieri, holds considerable promise as a neuropharmacological agent. While direct evidence for its isolated effects is currently sparse, the extensive research on related bacosides strongly suggests its potential to act as a potent antioxidant, anti-inflammatory, and neuroprotective compound.